molecular formula C9H8ClN3O2 B12941046 Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate CAS No. 55214-28-3

Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate

Cat. No.: B12941046
CAS No.: 55214-28-3
M. Wt: 225.63 g/mol
InChI Key: PVEBSCSOZIMBRB-UHFFFAOYSA-N
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Description

Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antiparasitic and antiviral agent.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition .

Comparison with Similar Compounds

Uniqueness: Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

55214-28-3

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

methyl N-(4-chloro-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C9H8ClN3O2/c1-15-9(14)13-8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H2,11,12,13,14)

InChI Key

PVEBSCSOZIMBRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=CC=C2Cl

Origin of Product

United States

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